3-(2-Cyanophenyl)-N-methylbenzamide 3-(2-Cyanophenyl)-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1365272-05-4
VCID: VC0166887
InChI: InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18)
SMILES: CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Molecular Formula: C15H12N2O
Molecular Weight: 236.274

3-(2-Cyanophenyl)-N-methylbenzamide

CAS No.: 1365272-05-4

Cat. No.: VC0166887

Molecular Formula: C15H12N2O

Molecular Weight: 236.274

* For research use only. Not for human or veterinary use.

3-(2-Cyanophenyl)-N-methylbenzamide - 1365272-05-4

Specification

CAS No. 1365272-05-4
Molecular Formula C15H12N2O
Molecular Weight 236.274
IUPAC Name 3-(2-cyanophenyl)-N-methylbenzamide
Standard InChI InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18)
Standard InChI Key SGLOTVGJRDAHFM-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

3-(2-Cyanophenyl)-N-methylbenzamide has a molecular formula of C15H12N2O with a molecular weight of 236.27 g/mol. The compound consists of two connected phenyl rings (forming a biphenyl system), with a cyano group (-C≡N) attached to the 2' position of one phenyl ring and an N-methylbenzamide group on the other ring at position 3 .

The specific arrangement of functional groups creates a distinctive chemical entity with particular reactivity patterns and physical properties. The structure is characterized by:

  • A biphenyl core system

  • A cyano group at the ortho position of one phenyl ring

  • An N-methylamide group on the meta position of the other phenyl ring

  • An amide bond creating potential for hydrogen bonding

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-(2-Cyanophenyl)-N-methylbenzamide

PropertyValueSource
Molecular Weight236.27 g/molPubChem
Exact Mass236.094963011 DaPubChem
XLogP3-AA2.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Physical StateSolid (presumed)Inferred from related compounds

The compound's XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic may influence its solubility in different solvents and potential biological interactions. The presence of one hydrogen bond donor and two acceptors suggests moderate capacity for intermolecular interactions, which could affect crystal packing, solubility, and binding properties in biochemical systems.

Nomenclature and Identification

Standard Names and Identifiers

Table 2: Names and Identifiers for 3-(2-Cyanophenyl)-N-methylbenzamide

Type of IdentifierValueReference
IUPAC Name3-(2-cyanophenyl)-N-methylbenzamidePubChem
CAS Registry Number1365272-05-4PubChem
Alternative Name[1,1'-Biphenyl]-3-carboxamide, 2'-cyano-N-methyl-PubChem
InChIInChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18)PubChem
InChIKeySGLOTVGJRDAHFM-UHFFFAOYSA-NPubChem
SMILESCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#NPubChem
DSSTox Substance IDDTXSID00742872PubChem

Structural Characteristics and Conformations

Structural Analysis

The compound features a biphenyl system with a 3-(N-methylcarboxamide) group on one ring and a 2-cyano group on the other ring. This arrangement creates interesting electronic and steric properties that influence the compound's reactivity and potential applications. The presence of the cyano group, a strong electron-withdrawing group, affects the electron density distribution across the molecular framework, particularly in the adjacent phenyl ring.

Synthesis and Preparation Methods

Purification and Characterization

For similar compounds, purification has been achieved through:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

  • Recrystallization from ethanol to obtain the pure product as a solid

  • Characterization using spectroscopic techniques such as NMR and IR spectroscopy

These purification approaches would likely be applicable to 3-(2-Cyanophenyl)-N-methylbenzamide as well, given the structural similarities to the compounds described in the literature .

Comparisons with Related Compounds

Structural Analogues

3-(2-Cyanophenyl)-N-methylbenzamide belongs to a family of substituted benzamides and biphenyls. Some structural analogues include:

  • N-(2-Cyanophenyl)benzamide - differs in the position of attachment and lacks the N-methyl group

  • 3-(2-Cyanophenyl)benzamide - lacks the N-methyl group

  • 3-(2-Cyanophenyl)-N,N-dimethylbenzamide - has an additional methyl group on the amide nitrogen

These structural variations would influence properties such as solubility, melting point, crystal packing, and biological activities.

Future Research Directions

Knowledge Gaps and Research Opportunities

Several aspects of 3-(2-Cyanophenyl)-N-methylbenzamide remain unexplored based on the available literature:

  • Optimized synthetic routes specifically tailored for this compound

  • Detailed conformational analysis using computational and experimental methods

  • Comprehensive evaluation of biological activities

  • Investigation of potential applications in materials science

  • Structure-property relationships in comparison with related benzamides

Further research in these areas would enhance understanding of this compound and potentially reveal novel applications.

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